3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile
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Overview
Description
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4O. It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. The presence of amino and nitrile groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring . This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the use of microwave irradiation or ultrasonication to activate the reactants, which can lead to higher yields and shorter reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in inflammatory processes, thereby reducing inflammation. The compound may also interact with neurotransmitter receptors in the brain, leading to anticonvulsant or antidepressant effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Aminoisoxazole: A structural isomer with similar biological activities.
5-Amino-3-methylisoxazole-4-carboxylic acid: Another isoxazole derivative with potential therapeutic applications.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitrile groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H10N4O |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-5-(3-aminopropyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4O/c8-3-1-2-6-5(4-9)7(10)11-12-6/h1-3,8H2,(H2,10,11) |
InChI Key |
OMKMTSLMCNCUPP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=C(C(=NO1)N)C#N)CN |
Origin of Product |
United States |
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